N-(phenylmethyl)-3-[3,4,6-trimethyl-1-(4-methylphenyl)-5-pyrazolo[3,4-b]pyridinyl]propanamide
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Overview
Description
N-(phenylmethyl)-3-[3,4,6-trimethyl-1-(4-methylphenyl)-5-pyrazolo[3,4-b]pyridinyl]propanamide is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Antibacterial Activity
N-(phenylmethyl)-3-[3,4,6-trimethyl-1-(4-methylphenyl)-5-pyrazolo[3,4-b]pyridinyl]propanamide and its derivatives have been studied for their antibacterial properties. Tumosienė et al. (2012) synthesized a series of N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides and related compounds, finding that some exhibited significant antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Supramolecular Aggregation
Research by Low et al. (2007) explored the supramolecular aggregation of similar compounds, analyzing their crystallization and molecular interactions. These studies provide insights into the physical chemistry of these compounds (Low et al., 2007).
Pharmacological Properties
Several studies have been conducted on the pharmacological properties of related compounds. Menozzi et al. (1993) synthesized N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides and observed moderate anti-inflammatory, analgesic, and antipyretic activities in rats and mice (Menozzi et al., 1993).
Anti-inflammatory and Analgesic Evaluation
Shaaban et al. (2008) investigated a series of pyrazolo[1,5-a]pyrimidine derivatives, including compounds with structural similarities to this compound. They found significant analgesic and anti-inflammatory effects in their synthesized compounds (Shaaban et al., 2008).
Properties
Molecular Formula |
C26H28N4O |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-benzyl-3-[3,4,6-trimethyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridin-5-yl]propanamide |
InChI |
InChI=1S/C26H28N4O/c1-17-10-12-22(13-11-17)30-26-25(20(4)29-30)18(2)23(19(3)28-26)14-15-24(31)27-16-21-8-6-5-7-9-21/h5-13H,14-16H2,1-4H3,(H,27,31) |
InChI Key |
SMHMPWZUUFMKOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=C(C(=N3)C)CCC(=O)NCC4=CC=CC=C4)C)C(=N2)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=C(C(=N3)C)CCC(=O)NCC4=CC=CC=C4)C)C(=N2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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